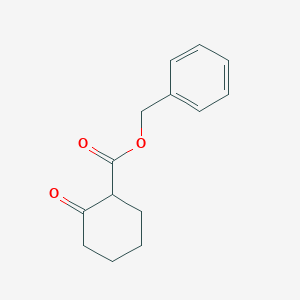
1-Adamantylphosphonic acid
Descripción general
Descripción
1-Adamantylphosphonic acid (APA) is an organic compound containing a phosphonic acid group and an adamantane cage structure . It has a molecular weight of 216.22 .
Molecular Structure Analysis
The 1-Adamantylphosphonic acid molecule contains a total of 33 bonds. There are 16 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 4 six-membered rings, 3 eight-membered rings, 2 hydroxyl groups, and 1 phosphonate .
Chemical Reactions Analysis
While specific chemical reactions involving 1-Adamantylphosphonic acid are not detailed in the searched resources, phosphonic acids in general can react with dilute H2SO4 to liberate different gases . Additionally, phosphoric acid has been found to react with active radicals, providing insights into the fire-extinguishing mechanism of certain dry powders .
Aplicaciones Científicas De Investigación
Catalysis in Suzuki Reactions
1-Adamantylphosphonic acid serves as a ligand for palladium (Pd) complexes. Specifically, it coordinates with Pd(II) precatalysts, such as POPd-Ad and POPd2-Ad , which are effective in Suzuki reactions of aryl chlorides. These reactions are essential for constructing carbon-carbon bonds and have applications in natural product synthesis and materials science .
Functionalization of Diamondoids
Diamondoids, including adamantane derivatives, have unique structures and properties. 1-Adamantylphosphonic acid can be used to functionalize these diamondoids. For instance, the preparation of 1-adamantane carboxylic acid involves the Koch–Haaf reaction of adamantane derivatives with formic acid. This process opens up avenues for modifying diamondoid-based materials .
1,3-Dihydroxyadamantane Derivatives
1-Adamantylphosphonic acid contributes to the synthesis of 1,3-dihydroxyadamantane derivatives. These compounds result from the opening of strained intra-framework bonds using various reagents. The straightforward one-step process yields 1,3-disubstituted adamantane derivatives, which have potential applications in drug discovery and materials science .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-adamantylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17O3P/c11-14(12,13)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLVVUJAREKFGTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)P(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantylphosphonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



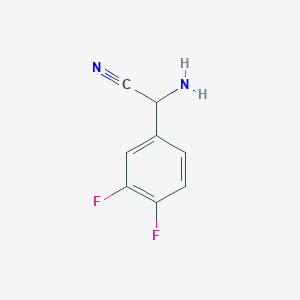

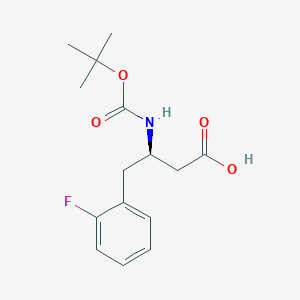

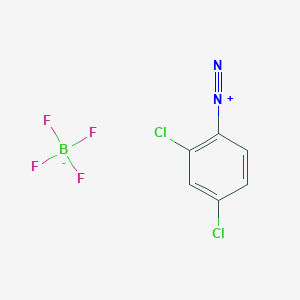
![6,9-Diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B3034761.png)
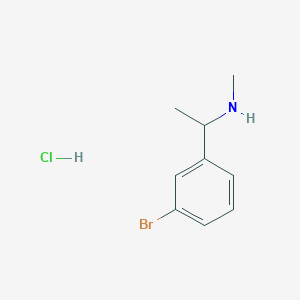
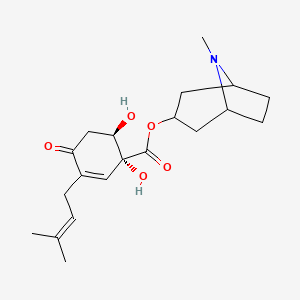
![4-[(dimethylamino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3034766.png)

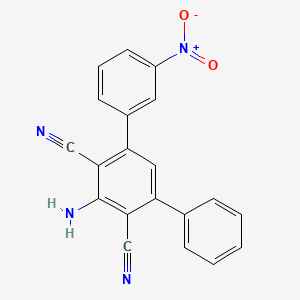
![(3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B3034770.png)
![(3S,4S)-3,4-Bis[(1E,3E,5E,7E)-7-[(5S)-1-methyl-5-(hydroxymethyl)-2,4-dioxopyrrolidine-3-ylidene]-7-hydroxy-1,3,5-heptatrienyl]cyclohexene](/img/structure/B3034771.png)
